2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound characterized by its dichlorinated aromatic rings and a sulfonyl group
Preparation Methods
The synthesis of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorinated aniline derivatives. The reaction conditions often include the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other dichlorinated aromatic compounds, 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of sulfonyl and acetamide groups. Similar compounds include:
- 2,4-Dichlorophenylsulfonyl derivatives
- 3,4-Dichloroaniline derivatives
- Sulfonylacetamide compounds
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.
Properties
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4N2O3S/c1-25(23,24)21(14-5-2-9(16)6-13(14)19)8-15(22)20-10-3-4-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPLVASISHFFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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